1-(4-Iodobenzoyl)-4-methylpiperazine

Overview

Description

4-Iodobenzoyl chloride is a chemical compound used in the preparation of various substances . It has been employed in the preparation of pyrroles by reaction with imines and acetylenes mediated by isocyanides using palladium catalysis . It is also used in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, potential human dopamine D4 antagonists .

Molecular Structure Analysis

The molecular formula of 4-Iodobenzoyl chloride is C7H4ClIO, with a molecular weight of 266.46 g/mol . The structure includes an iodine atom attached to a benzene ring, which is further connected to a carbonyl chloride group .Chemical Reactions Analysis

4-Iodobenzoyl chloride has been used in various chemical reactions, including the preparation of pyrroles by reaction with imines and acetylenes mediated by isocyanides using palladium catalysis .Physical And Chemical Properties Analysis

4-Iodobenzoyl chloride is a solid substance with a boiling point of 120-121 °C at 1 mmHg and a melting point of 63-65 °C . It has a density of 1.9±0.1 g/cm3 and a molar refractivity of 49.4±0.3 cm3 .Scientific Research Applications

- Significance : Pyrroles are essential heterocyclic compounds with diverse biological activities, making this application relevant in drug discovery and materials science .

Pyrrole Synthesis

Rotaxane Monomers and Polymers

Safety and Hazards

Mechanism of Action

Target of Action

A structurally similar compound, 1-(4-iodobenzoyl)-5-methoxy-2-methylindole-3-acetic acid, has been shown to target prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .

Biochemical Pathways

Given its potential interaction with prostaglandin g/h synthase 1, it may influence the prostaglandin synthesis pathway . This could have downstream effects on inflammatory responses and pain perception.

Pharmacokinetics

The piperazine ring may enhance solubility and absorption, while the iodobenzoyl group could influence distribution and metabolism .

Result of Action

If it does indeed target prostaglandin g/h synthase 1, it could potentially reduce the production of prostaglandins, thereby modulating inflammatory responses and pain perception .

properties

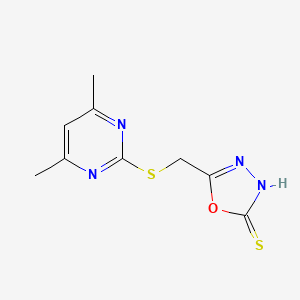

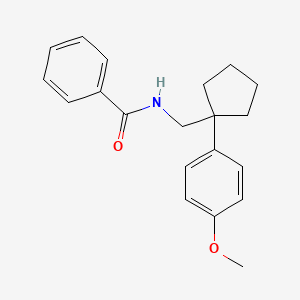

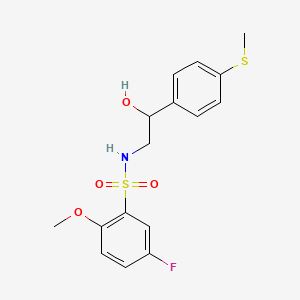

IUPAC Name |

(4-iodophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMFZVHBKNMGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,2-Difluorospiro[2.5]octan-6-yl)prop-2-enamide](/img/structure/B2759611.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2759613.png)

![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2759619.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pivalamide](/img/structure/B2759623.png)

![2-[4-(Methylamino)phenyl]acetic acid hydrochloride](/img/structure/B2759625.png)